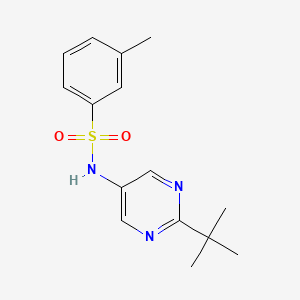
N,4-bis(4-acetylphenyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-bis(4-acetylphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two acetylphenyl groups attached to a piperazine ring, with a carbothioamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-bis(4-acetylphenyl)piperazine-1-carbothioamide typically involves the reaction of piperazine with 4-acetylphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N,4-bis(4-acetylphenyl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
N,4-bis(4-acetylphenyl)piperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent and its ability to inhibit enzymes like acetylcholinesterase.
Industry: Utilized in the development of new materials with specific properties, such as photoluminescent materials.
Mechanism of Action
The mechanism of action of N,4-bis(4-acetylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenylpiperazine: Similar structure but lacks the acetyl and carbothioamide groups.
Bis(phthalimido)piperazine: Contains phthalimido groups instead of acetylphenyl groups.
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide: Contains thiadiazole and fluorophenyl groups.
Uniqueness
N,4-bis(4-acetylphenyl)piperazine-1-carbothioamide is unique due to the presence of both acetylphenyl and carbothioamide groups, which confer specific chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential as an enzyme inhibitor make it a valuable compound in various fields of research.
Properties
IUPAC Name |
N,4-bis(4-acetylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15(25)17-3-7-19(8-4-17)22-21(27)24-13-11-23(12-14-24)20-9-5-18(6-10-20)16(2)26/h3-10H,11-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQJYNSGRLYPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
![5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534300.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
![1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7534306.png)
![1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B7534333.png)
![2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide](/img/structure/B7534334.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)
![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7534355.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7534360.png)
![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)
